5-Hexadecyl-1,3,5-triazinane-2-thione
Description
5-Hexadecyl-1,3,5-triazinane-2-thione is a triazinane derivative featuring a hexadecyl (16-carbon alkyl) substituent at the 5-position of the heterocyclic core. These compounds share a common 1,3,5-triazinane-2-thione backbone, with variations in substituent groups influencing their physicochemical properties and applications.
Properties
CAS No. |
58473-98-6 |
|---|---|
Molecular Formula |
C19H39N3S |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
5-hexadecyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C19H39N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-20-19(23)21-18-22/h2-18H2,1H3,(H2,20,21,23) |
InChI Key |
AAWLVDRQCJWLBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CNC(=S)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-triazinane derivatives with hexadecyl isothiocyanate. The reaction is carried out under controlled conditions, often at elevated temperatures to facilitate the formation of the desired product . The process may involve the use of solvents such as benzene or ethyl acetate to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as microwave-assisted synthesis to improve reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hexadecyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
5-Hexadecyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other triazinane derivatives and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-Hexadecyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Observations:
- Alkyl Chain Length : Longer chains (e.g., octyl, dodecyl) correlate with higher molecular weights and hydrophobicity, which may enhance membrane permeability in biological systems or environmental persistence .
- Polar Groups : The 2-hydroxypropyl substituent introduces polarity, improving aqueous solubility compared to purely alkyl-substituted analogs .
- Cyclic vs.
Environmental and Industrial Relevance
Triazinane-2-thiones are recognized as transformation products of biocides (e.g., dazomet) and are prioritized pollutants in shale gas wastewater due to ecological risks . Risk quotients (RQs) exceeding 1 for hexahydro-1,3,5-triazinane-2-thione derivatives suggest acute or chronic toxicity to aquatic organisms . While direct data on the hexadecyl variant is absent, analogs with shorter alkyl chains (e.g., octyl) may exhibit similar hazards due to shared structural motifs.
Biological Activity
5-Hexadecyl-1,3,5-triazinane-2-thione is a member of the triazine family, which has garnered attention due to its diverse biological activities. This compound features a triazine core that is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound by reviewing relevant literature and presenting key findings.
Structure and Properties
The structure of this compound can be represented as follows:
This compound contains a hexadecyl chain that contributes to its lipophilicity and potential interaction with biological membranes.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of triazine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains and fungi. For instance:
- Antibacterial Effects : Research indicates that triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of long-chain alkyl groups enhances this activity by improving membrane penetration.
- Antifungal Effects : The compound has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus flavus.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with a triazine core have been shown to induce apoptosis in cancer cells through different mechanisms:
- Mechanism of Action : The triazine structure can inhibit enzymes involved in tumorigenesis and disrupt cellular proliferation pathways.
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound can effectively reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Anti-inflammatory Activity
The anti-inflammatory properties of triazine derivatives have also been noted. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
Synthesis and Modifications
The synthesis of this compound typically involves the reaction of hexadecylamine with thiourea in the presence of appropriate catalysts. Structural modifications can enhance biological activity; for example:
- Alkyl Chain Variations : Altering the length or branching of the alkyl chain can significantly impact the compound's lipophilicity and biological interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
